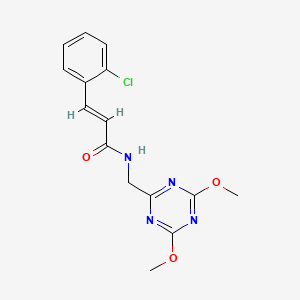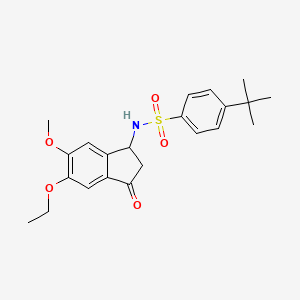![molecular formula C8H6FN3S2 B2928469 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 852400-49-8](/img/structure/B2928469.png)
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer and Neuroprotective Activities
One significant area of application for derivatives of this compound is in anticancer and neuroprotective treatments. Studies have shown that certain derivatives exhibit potent anticancer activities against tumor cells derived from cancers of the nervous system and peripheral cancers including colon adenocarcinoma and lung carcinoma. These compounds were found to inhibit cell proliferation and migration while exerting a trophic effect in neuronal cell culture without affecting the viability of normal cells. Furthermore, they displayed neuroprotective activity in neuronal cultures exposed to neurotoxic agents, suggesting their potential utility in neuroprotection and cancer therapy (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic and Aggregation Studies
Another application involves the use of 1,3,4-thiadiazole derivatives in spectroscopic studies and investigations into molecular aggregation. These studies have revealed dual fluorescence effects in certain derivatives, which are influenced by specific molecular aggregation and substituent-related phenomena. This suggests their potential as fluorescence probes in molecular biology and medicine, helping in the visualization and study of biological processes at the molecular level (Budziak et al., 2019).
Antibacterial Agent Design
The structural and electronic properties of 1,3,4-thiadiazole derivatives have been harnessed in designing new antibacterial agents. By utilizing molecular connectivity and geometric configuration approaches, researchers have synthesized new derivatives showing potent antibacterial activity against both gram-positive and gram-negative bacterial strains. This indicates the potential of these compounds in developing new antibacterial drugs (Yusuf, Khan, Khan, & Ahmed, 2017).
Fluorescence Probes and Pharmaceutical Applications
Further research into the fluorescence properties and biological activity of selected 1,3,4-thiadiazole derivatives has demonstrated their utility as fluorescence probes or potential pharmaceuticals. The observed dual fluorescence emission, along with the pharmacological potential demonstrated in antimycotic properties, underscores their applicability in developing diagnostic tools and therapeutic agents (Budziak et al., 2019).
Corrosion Inhibition
Moreover, some derivatives of 1,3,4-thiadiazole have been studied for their corrosion inhibition properties. Experimental and computational studies have shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments, indicating their industrial applications in protecting metal surfaces (Attou et al., 2020).
Direcciones Futuras
The future directions of research on “5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol” and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, their potential applications in treating diseases, particularly infectious diseases and cancer, could be a focus of future research .
Propiedades
IUPAC Name |
5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHTJMIYMLUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2928388.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)



![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)


![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)
![3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2928405.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)
![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2928409.png)